N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H21FN2O2 and its molecular weight is 388.442. The purity is usually 95%.
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Scientific Research Applications
PET Imaging and Translocator Protein (TSPO) Visualization
A study evaluated 18F-labeled PET ligands, including compounds structurally similar to the requested chemical, for their kinetics in the monkey brain and imaging of TSPO in the infarcted rat brain. These compounds demonstrated potential for in vitro and in vivo signals, allowing visualization of increased TSPO expression in the infarcted rat brain, suggesting their utility in imaging studies related to brain injuries and diseases (Yui et al., 2010).
Binding Characteristics of Peripheral Benzodiazepine Receptors
Research into compounds with a similar structure revealed insights into binding characteristics with peripheral benzodiazepine receptors. One study highlighted the potential of such compounds for elucidating physiological relevance mediated through these receptors, indicating their importance in neuroscience and pharmacology (Chaki et al., 1999).
Synthesis and Antitumor Activity
Compounds structurally related to the requested chemical have been synthesized and evaluated for their antitumor activity. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with several compounds showing potency against various cancer cell lines. This suggests the relevance of such compounds in the development of new anticancer drugs (Al-Suwaidan et al., 2016).
Antimicrobial Activity
A study on novel synthesis approaches for benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using tetrahydroisoquinoline showed that compounds with bromine substitution exhibited good antimicrobial activity profiles. These findings indicate the potential application of similar compounds in treating microbial infections (Rao et al., 2020).
Catalyst-Free Synthesis for Potential Anticancer Agents
Another study highlighted the catalyst-free green synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives. These compounds, synthesized via a one-pot four-component reaction, demonstrated several advantages such as excellent yields and shorter reaction times, along with potential as anticancer agents (Govindaraju et al., 2016).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-20-9-6-17(7-10-20)14-23(28)26-21-11-12-22-19(15-21)8-13-24(29)27(22)16-18-4-2-1-3-5-18/h1-7,9-12,15H,8,13-14,16H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHHSZSDTYHTRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.